molecular formula C21H21N3O3 B2808800 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide CAS No. 921528-90-7

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide

Cat. No. B2808800
CAS RN: 921528-90-7
M. Wt: 363.417
InChI Key: FIEINUKYKFXLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a methoxy group (OCH3) and a pyridazine ring. Pyridazine is a six-membered ring with two nitrogen atoms. The presence of these functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene and pyridazine rings suggests that the compound could exhibit aromaticity, which could influence its chemical behavior .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The amide group could potentially undergo hydrolysis, and the benzene ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .

Scientific Research Applications

Butyrylcholinesterase Inhibitors

Compounds with structural similarities, such as pyridazinone derivatives, have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BuChE) enzymes. These enzymes are targets for Alzheimer's disease treatment due to their role in acetylcholine breakdown. Studies have found that certain pyridazinone derivatives are potent BuChE inhibitors, suggesting potential applications in designing drugs for Alzheimer's disease management (Dundar et al., 2019).

Antimicrobial Agents

Another research direction involves synthesizing and screening compounds for antimicrobial activity. For instance, derivatives incorporating the thiazole ring have been explored for their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal infections. These studies highlight the therapeutic potential of such compounds in treating microbial diseases, suggesting a valuable intervention strategy (Desai et al., 2013).

Radiolabeled Compounds for Imaging

Additionally, radiolabeled nonpeptide angiotensin II antagonists, structurally related to the compound , have been developed for imaging angiotensin II, AT1 receptors. Such research applications are crucial in studying cardiovascular diseases and developing targeted therapies (Hamill et al., 1996).

Antioxidant Activity

Research has also identified nitrogen-containing bromophenols from marine sources as potent antioxidants, demonstrating significant scavenging activity against radicals. These findings suggest potential applications in food and pharmaceutical industries as natural antioxidants, contributing to health and wellness (Li et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under different conditions, and investigating its mechanism of action if it is intended to be used as a drug .

properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-3-5-17(6-4-15)21(26)22-13-14-24-20(25)12-11-19(23-24)16-7-9-18(27-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEINUKYKFXLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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